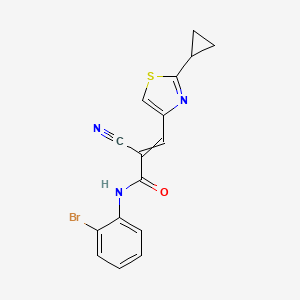
N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BCTC, and it is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Formation
The compound N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide, due to its structural complexity, is involved in various synthetic pathways leading to the formation of heterocyclic compounds. Research has shown that similar compounds are crucial intermediates in the synthesis of thiazoles, a class of heterocyclic compounds, through copper-catalyzed intramolecular cyclization processes. Such synthetic routes have been explored to yield a variety of N-benzothiazol-2-yl-amides under mild conditions, demonstrating good to excellent yields (Wang et al., 2008). Additionally, the molecule's framework has been manipulated to create derivatives with potential anti-inflammatory properties, highlighting its versatility in synthesizing bioactive molecules (Thabet et al., 2011).
Application in Medicinal Chemistry
Compounds bearing a resemblance to this compound have shown significant biological activities, including inhibition of enzymes involved in disease processes. Specifically, derivatives have been studied for their inhibitory effects on dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, demonstrating potential as immunosuppressive agents (Knecht & Löffler, 1998). This enzyme is crucial for DNA synthesis and cell proliferation, making it a target for drug development in various diseases, including cancer and autoimmune disorders.
Chemoselective Cyclization Processes
The structural moiety of this compound facilitates chemoselective cyclization processes. Studies have documented the utility of similar compounds in one-step chemoselective thionation-cyclization of functionalized enamides to yield thiazoles. This method, mediated by reagents like Lawesson's reagent, underscores the compound's potential in creating structurally diverse and functionalized heterocycles, which are valuable in pharmaceutical chemistry (Kumar et al., 2013).
Antimicrobial and Anticancer Properties
The research into compounds structurally related to this compound has extended into evaluating their antimicrobial and anticancer activities. Certain derivatives have been synthesized with the intention of exploring their biological efficacy. Preliminary studies suggest that these compounds exhibit a range of activities against various bacterial and fungal strains, as well as demonstrating potential anticancer properties against several cancer cell lines. This highlights the compound's role as a precursor in developing new therapeutic agents (Gad-Elkareem et al., 2011).
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-3-1-2-4-14(13)20-15(21)11(8-18)7-12-9-22-16(19-12)10-5-6-10/h1-4,7,9-10H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRFEMPHYDSUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)
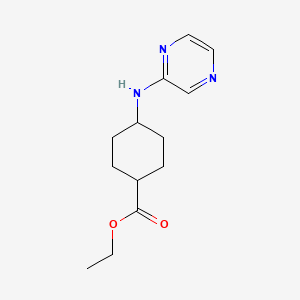
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)
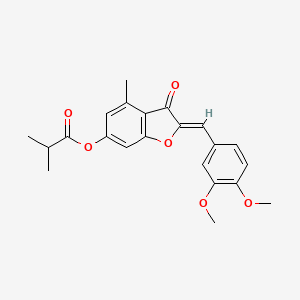
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)
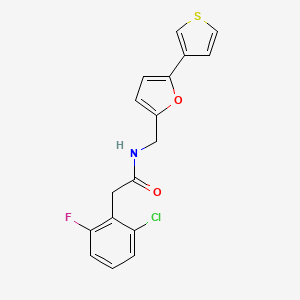
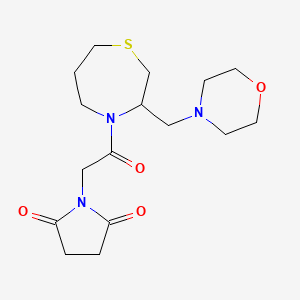
![3-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716871.png)
![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)
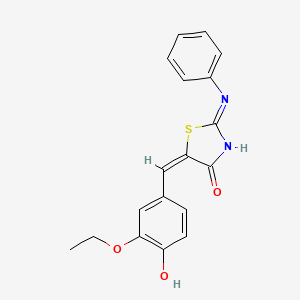
![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)
![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)
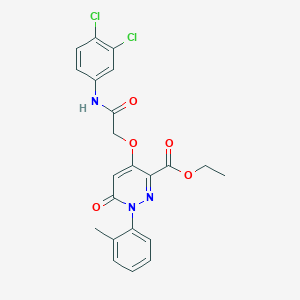
![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)
